Product packaging for 2-Hydroxy-3-iodobenzamide(Cat. No.:CAS No. 1106305-67-2)

2-Hydroxy-3-iodobenzamide

Cat. No.: B3417610
CAS No.: 1106305-67-2
M. Wt: 263.03 g/mol
InChI Key: BEDWVZNZMCXGRQ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzamide (B126) Chemistry Research

2-Hydroxy-3-iodobenzamide belongs to the broader class of halogenated benzamides, which are characterized by a benzene (B151609) ring attached to an amide functional group, with one or more hydrogen atoms on the benzene ring replaced by halogens. The benzamide core is a prevalent structure in many biologically active molecules. rsc.org The introduction of halogens, such as iodine, can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Historical Overview of Academic Investigations on Related Benzamide Scaffolds

The scientific journey of benzamides began in the 19th century, with the foundational work of chemists like Friedrich Wöhler and Justus von Liebig, who first described the synthesis and polymorphic nature of benzamide in 1832. These early investigations into the reactivity of benzoyl chloride with ammonia (B1221849) laid the groundwork for the synthesis of a vast array of benzamide derivatives.

The 20th century witnessed a surge of interest in benzamide scaffolds, particularly in the pharmaceutical industry. This was fueled by the discovery of their diverse biological activities. The development of synthetic methodologies, such as those for electrophilic aromatic substitution, enabled the systematic modification of the benzamide structure, including the introduction of various functional groups. acs.orgbartleby.com Researchers began to explore how these modifications could fine-tune the pharmacological properties of the molecules. This era saw the rise of numerous benzamide-based drugs and the establishment of the benzamide scaffold as a privileged structure in medicinal chemistry. nih.govresearchgate.net The exploration of iodinated salicylamide (B354443) derivatives, a subset of benzamides, has also been an active area of research, with studies focusing on their synthesis and potential applications. echemi.com

Identification of Current Knowledge Gaps and Rationale for Focused Research on this compound

Despite the extensive research on benzamides, specific derivatives like this compound remain less explored. Much of the existing literature focuses on other isomers, such as 5-iodosalicylamide, or on benzamides with different substitution patterns. bartleby.com A significant knowledge gap exists regarding the precise influence of the 3-iodo and 2-hydroxy substitution pattern on the chemical reactivity, physical properties, and biological potential of the benzamide scaffold.

The rationale for a focused investigation into this compound stems from several key considerations. The presence and position of the iodine and hydroxyl groups are expected to confer unique electronic and steric properties to the molecule. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and other non-covalent interactions, which could be crucial for molecular recognition and binding to biological targets. The ortho-hydroxy group can form intramolecular hydrogen bonds with the amide functionality, influencing the conformation and reactivity of the molecule. Understanding these intricacies is essential for unlocking the full potential of this compound in various scientific domains.

Scope and Objectives of Academic Inquiry into this compound and its Derivatives

The academic inquiry into this compound and its derivatives is multifaceted, with objectives spanning from fundamental chemical understanding to the exploration of potential applications. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to this compound and its analogues is a primary objective. This involves a detailed study of reaction conditions and the use of various iodinating agents. echemi.com Comprehensive characterization using spectroscopic techniques like NMR and IR, as well as X-ray crystallography, is crucial to confirm the molecular structure and understand its solid-state properties. acs.orgresearchgate.net

Chemical Reactivity: Investigating the reactivity of the compound in various chemical transformations is another important goal. This includes studying its behavior in reactions such as oxidation, reduction, and substitution, which can provide insights into its chemical stability and potential for further functionalization.

Physicochemical Properties: A thorough determination of its physical and chemical properties, such as solubility, melting point, and pKa, is essential for any potential application. cymitquimica.com

Biological Activity: Exploring the biological profile of this compound is a significant aspect of the research. This includes screening for various biological activities and, if any are found, elucidating the underlying mechanism of action.

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of derivatives, researchers can establish structure-activity relationships. This involves systematically modifying the structure of this compound and assessing how these changes affect its properties and activity, providing valuable information for the design of more potent and selective compounds.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆INO₂ cymitquimica.comguidechem.comnih.gov
Molecular Weight 263.03 g/mol cymitquimica.comguidechem.comnih.gov
CAS Number 1106305-67-2 guidechem.com
Appearance Powder cymitquimica.com
Hydrogen Bond Donor Count 2 guidechem.com
Hydrogen Bond Acceptor Count 2 guidechem.com
Rotatable Bond Count 1 guidechem.com
Topological Polar Surface Area 63.3 Ų guidechem.comnih.gov
Complexity 163 guidechem.comnih.gov
Monoisotopic Mass 262.94433 Da nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6INO2 B3417610 2-Hydroxy-3-iodobenzamide CAS No. 1106305-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDWVZNZMCXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106305-67-2
Record name 2-hydroxy-3-iodobenzamide
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Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 2-Hydroxy-3-iodobenzamide Synthesis

Retrosynthetic analysis of this compound identifies two primary strategic disconnections. The most apparent disconnection is at the amide C-N bond, which simplifies the target molecule into 2-hydroxy-3-iodobenzoic acid and ammonia (B1221849) or an ammonia equivalent. This approach focuses on the late-stage formation of the amide functionality.

Classical Synthetic Routes and Procedural Optimizations

Classical synthetic approaches to this compound have traditionally relied on electrophilic aromatic substitution and standard amidation techniques. These methods, while established, often require careful optimization to ensure high yields and regioselectivity.

The direct iodination of salicylamide (B354443) is a common and straightforward approach to introduce the iodine atom onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution, where an electrophilic iodine species attacks the electron-rich salicylamide ring. The hydroxyl (-OH) and amide (-CONH2) groups on the ring influence the position of iodination. The strongly activating and ortho-, para-directing hydroxyl group typically directs the incoming electrophile to the positions ortho and para to it. In the case of salicylamide, this leads to substitution at the 3- and 5-positions.

A common laboratory procedure involves the in situ generation of an electrophilic iodine species (I+) from sodium iodide (NaI) and an oxidizing agent like sodium hypochlorite (B82951) (NaOCl). The reaction is typically carried out in a protic solvent such as ethanol.

Table 1: Reagents and Conditions for Electrophilic Iodination of Salicylamide

Reagent Role Typical Amount
Salicylamide Starting Material 1.0 g
Sodium Iodide (NaI) Iodine Source 1.2 g
Sodium Hypochlorite (NaOCl) Oxidizing Agent 9.2 mL (6% w/v)
Ethanol Solvent 20 mL
Sodium Thiosulfate Quenching Agent 10 mL (10% w/v)

This interactive table summarizes the typical reagents and their roles in the electrophilic iodination of salicylamide.

The regioselectivity of the iodination can be influenced by the reaction conditions and the nature of the iodinating agent. While a mixture of isomers can be formed, procedural optimizations, such as controlling the reaction temperature, can favor the formation of the desired 3-iodo isomer.

Directed ortho-metalation (DoM) offers a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an electrophile, such as iodine, to introduce the substituent at the desired position. airitilibrary.comwikipedia.org

In the context of synthesizing this compound, the hydroxyl and amide groups of a protected salicylamide derivative can act as DMGs. The choice of protecting groups for both the hydroxyl and amide functionalities is crucial to prevent side reactions with the strong base. The lithiation is typically carried out at low temperatures (-78 °C) using a strong lithium base like n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). harvard.edu The subsequent addition of an iodine source, like molecular iodine (I2), introduces the iodine atom specifically at the 3-position. uwindsor.ca

This strategy provides excellent control over the regiochemical outcome, overcoming the potential for isomeric mixtures often encountered in classical electrophilic aromatic substitution reactions.

Following the retrosynthetic disconnection of the amide bond, the synthesis of this compound can be achieved through the amidation of 2-hydroxy-3-iodobenzoic acid. This approach involves the formation of the amide bond by coupling the carboxylic acid with an amine source, typically ammonia or an ammonium (B1175870) salt.

To facilitate this transformation, the carboxylic acid is often activated to increase its reactivity towards the amine nucleophile. A common method involves the use of coupling reagents, such as carbodiimides. google.com Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are widely employed to promote the formation of an active ester intermediate, which then readily reacts with the amine to form the desired amide. peptide.comresearchgate.net

The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) or dimethylformamide, to prevent hydrolysis of the activated intermediate. The inclusion of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the coupling and minimize side reactions. peptide.com

Modern Synthetic Advancements for this compound and Analogues

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for the preparation of halogenated aromatic compounds, including this compound and its analogues. These modern techniques often rely on transition metal catalysis to achieve high selectivity and functional group tolerance under milder reaction conditions.

Transition metal catalysis has emerged as a powerful tool for the direct C-H functionalization of aromatic rings, providing an alternative to classical electrophilic substitution and directed ortho-metalation strategies. researchgate.net Palladium and copper catalysts, in particular, have shown significant utility in mediating the formation of C-I bonds.

Palladium-catalyzed C-H iodination often employs a directing group to guide the catalyst to a specific C-H bond. nih.govpsu.eduresearchgate.net The amide group in benzamide (B126) derivatives can serve as an effective directing group, facilitating ortho-iodination. nih.gov These reactions typically utilize a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and an iodine source, which can be molecular iodine (I2) or N-iodosuccinimide (NIS). nih.gov The catalytic cycle is believed to involve C-H activation to form a palladacycle intermediate, followed by oxidative addition of the iodine source and reductive elimination to yield the iodinated product. nih.gov

Table 2: Conditions for Palladium-Catalyzed ortho-Iodination of a Benzamide Derivative

Component Conditions
Catalyst Pd(OAc)2 (2 mol %)
Iodine Source I2 (2.5 equiv)
Additive CsOAc (1.2 equiv), NaHCO3 (1.0 equiv)
Solvent DMF/t-amyl alcohol (1:1)
Temperature 65 °C
Time 20 h

| Yield | 98% |

This interactive table summarizes optimized conditions for the palladium-catalyzed ortho-iodination of a model benzamide substrate. nih.gov

Copper-catalyzed C-H functionalization has also gained prominence due to the lower cost and toxicity of copper compared to palladium. beilstein-journals.orgmdpi.comsemanticscholar.org Copper catalysts can mediate the ortho-iodination of phenols and benzamides. beilstein-journals.orgnih.gov These reactions may proceed through a radical mechanism or involve a Cu(I)/Cu(III) catalytic cycle. The choice of ligand, oxidant, and reaction conditions is critical for achieving high efficiency and selectivity in these copper-catalyzed transformations. These modern methods offer significant advantages in terms of substrate scope and functional group compatibility for the synthesis of this compound and a diverse range of its analogues.

C-H Activation Methodologies for Selective Functionalization

Carbon-hydrogen (C–H) bond activation has emerged as a powerful and atom-economical tool for the functionalization of aromatic compounds. For iodobenzenes, this strategy allows for the direct introduction of functional groups at specific positions, bypassing the need for pre-functionalized starting materials. While direct C-H activation studies on this compound are not extensively documented, methodologies developed for related iodobenzenes and benzamides provide a framework for its selective functionalization.

For instance, an oxidation-induced strategy has been demonstrated for the para-selective C–H bond functionalization of iodobenzenes, leading to the synthesis of asymmetric diaryl ethers. rsc.org This approach highlights the potential to selectively functionalize the C-H bond at the position para to the iodine atom in complex molecules. rsc.org Additionally, rhodium(III)-catalyzed C-H activation and cyclization of benzamides with diazo compounds have been used to construct isocoumarins and α-pyrones, demonstrating a method where the amide group directs the C-H activation. researchgate.net Such directing-group strategies could potentially be applied to the aromatic ring of this compound to achieve regioselective transformations.

Researchers have also developed methods for the site-selective incorporation of various anions (Cl, Br, OMs, etc.) into arenes through the in-situ generation of reactive, non-symmetric iodanes from stable precursors like PhI(OAc)2. nih.gov This technique enables the functionalization of C-H bonds in medicinally relevant molecules with high regioselectivity. nih.gov

Table 1: Examples of C-H Activation Methodologies Applicable to Aromatic Systems

Catalyst/Reagent SystemTransformationRegioselectivityPotential Application
Rh(III) complexesAnnulation with diazo compoundsOrtho to directing groupFunctionalization ortho to the amide group
PhI(OAc)2 / Anion SourceHalogenation/PseudohalogenationPara to activating groupsIntroduction of new functional groups on the ring
Gold/Palladium dual catalysisPolymerization of thiophenesSpecific C-H activationControlled functionalization for materials science

Sustainable and Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact. rsc.orgjocpr.com These approaches focus on minimizing waste, using less hazardous solvents, and improving energy efficiency. jddhs.comjddhs.com

For the synthesis of compounds structurally related to this compound, environmentally benign protocols have been developed. One such method involves an efficient, metal-free synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, which avoids the use of heavy metals and results in high yields. nih.gov The use of water as a solvent is a cornerstone of green chemistry, and an eco-friendly synthesis of 3-Substituted-3-hydroxyindolin-2-ones in water has been reported, showcasing the potential for aqueous reaction media in synthesizing complex heterocyclic structures. sciencepub.net This approach replaces volatile organic solvents, offering a safer and more sustainable alternative. sciencepub.net

Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing traditional hazardous solvents with alternatives like water, ethanol, or supercritical CO2. jocpr.com

Catalysis: Employing biocatalysis or heterogeneous catalysis to improve reaction efficiency and allow for easier catalyst recovery and reuse. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jocpr.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. jddhs.com

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous synthesis, has become a transformative technology in chemical manufacturing, offering significant advantages over traditional batch methods, including improved safety, better heat transfer, enhanced mixing, and greater scalability. mdpi.comspringernature.com This technology is particularly valuable for handling hazardous reagents or intermediates and for optimizing reaction conditions with high precision. flinders.edu.au

The synthesis of various active pharmaceutical ingredients (APIs) has been successfully translated to continuous flow systems. scispace.comnih.gov For example, a continuous one-flow, multi-step synthesis of N-arylhydroxylamines was developed using a 4-(dimethylamino)pyridine (DMAP)-mediated hydrogenation process, demonstrating the efficiency and selectivity that can be achieved. mdpi.com Similarly, hydroxamic acids have been efficiently prepared from carboxylic esters using a commercial flow reactor, with optimized temperature and residence time leading to high conversion and purity. organic-chemistry.org

A typical continuous flow setup for a multi-step synthesis might involve several integrated components:

Syringe Pumps: To precisely control the flow rate of reagents.

Reactor Coils: Tubing made of materials like PFA or stainless steel where the reaction occurs, often housed in a temperature-controlled unit. nih.gov

Back-Pressure Regulators: To maintain pressure and allow for superheating of solvents. nih.gov

In-line Purification/Separation Units: To remove impurities or byproducts from the reaction stream before the next step. flinders.edu.au

Design and Synthesis of Structural Analogs and Derivatives for Mechanistic and Structure-Activity Relationship (SAR) Studies

The systematic design and synthesis of structural analogs are fundamental to medicinal chemistry for elucidating structure-activity relationships (SAR). drugdesign.org By modifying specific parts of a molecule like this compound, researchers can probe its interactions with biological targets and optimize properties such as potency and selectivity. researchgate.net

Systematic Modifications of the Halogen Position and Nature

The nature and position of the halogen atom on the aromatic ring can profoundly influence a molecule's physicochemical and biological properties. In drug design, halogenation can enhance binding affinity, improve membrane permeability, and alter metabolic stability. nih.gov

SAR studies often involve synthesizing a series of analogs where the iodine atom in this compound is either moved to other positions on the ring (e.g., 4-iodo, 5-iodo) or replaced by other halogens (fluorine, chlorine, bromine). For example, in the development of antimicrobial agents, the presence of electron-withdrawing halogens on aromatic rings has been shown to strengthen activity. researchgate.net The specific impact of these modifications is highly dependent on the biological target.

Table 2: Hypothetical SAR of Halogen Modifications

ModificationPredicted Effect on LipophilicityPotential Impact on Activity
I → BrDecreaseMay alter binding affinity and metabolic profile
I → ClDecreaseMay alter binding affinity and metabolic profile
I → FDecreaseCan introduce unique electronic effects and metabolic blocking
3-Iodo → 4-IodoMinimal changeMay significantly change binding orientation and potency
3-Iodo → 5-IodoMinimal changeMay significantly change binding orientation and potency

Functionalization of the Aromatic Ring and Side Chains

Beyond the halogen, other positions on the aromatic ring and any potential side chains are key targets for modification to explore SAR. mdpi.com Introducing various substituents (e.g., alkyl, alkoxy, nitro groups) can alter the electronic and steric properties of the molecule, leading to changes in biological activity. mdpi.com

Derivatization of the Amide and Hydroxyl Groups

The amide and hydroxyl groups of this compound are critical functional groups that can participate in hydrogen bonding and other interactions with biological targets. Their derivatization is a common strategy to probe these interactions and modify the compound's properties. researchgate.net

Hydroxyl Group Derivatization: The phenolic hydroxyl group can be converted into ethers (e.g., methoxy) or esters to assess the importance of the hydrogen bond-donating ability of the -OH group. Such modifications can also impact the molecule's acidity and solubility. nih.gov

Amide Group Derivatization: The primary amide (-CONH2) can be modified to secondary or tertiary amides (e.g., -CONHCH3, -CON(CH3)2). This alters the hydrogen bonding capacity and steric bulk around the amide bond. For example, in peptide chemistry, N-methylation of the amide bond is a common strategy to increase metabolic stability. mdpi.com Derivatization techniques using various reagents are employed to enhance analytical detection in methods like liquid chromatography-mass spectrometry (LC-MS), a strategy that can also be applied synthetically. nih.govresearchgate.netnih.gov

Table 3: Common Derivatization Reactions for Amide and Hydroxyl Groups

Functional GroupReagent TypeResulting GroupPurpose in SAR Studies
Hydroxyl (-OH)Alkyl Halide (e.g., CH3I)Ether (-OCH3)Eliminate H-bond donation, increase lipophilicity
Hydroxyl (-OH)Acyl Chloride (e.g., CH3COCl)Ester (-OCOCH3)Block H-bond donation, act as a potential prodrug
Amide (-CONH2)Alkyl Halide (after deprotonation)N-alkyl Amide (-CONHR)Alter H-bond profile, increase steric bulk
Amide (-CONH2)Dehydrating AgentNitrile (-CN)Drastically change geometry and electronic properties

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of individual atoms, their connectivity through chemical bonds, and their spatial relationships.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

One-dimensional NMR spectra for proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) nuclei offer a foundational map of the molecule's structure.

¹H NMR Spectroscopy : The ¹H NMR spectrum of 2-Hydroxy-3-iodobenzamide reveals distinct signals for each unique proton environment. The aromatic region typically displays a characteristic pattern for the three adjacent protons on the benzene (B151609) ring. The hydroxyl (-OH) proton is often observed as a broad singlet at a downfield chemical shift, a result of intramolecular hydrogen bonding with the adjacent amide carbonyl group. The two amide (-NH₂) protons may appear as two distinct signals due to restricted rotation around the C-N bond, or as a single broad signal.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. It will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found at the most downfield position (typically 160-180 ppm). The carbon atom bonded to the iodine (C-3) is significantly influenced by the halogen's electron-withdrawing and heavy atom effects, while the carbon attached to the hydroxyl group (C-2) also shows a characteristic downfield shift.

¹⁵N NMR Spectroscopy : While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct insight into the electronic environment of the amide nitrogen. The chemical shift of the nitrogen in substituted benzamides is sensitive to the electronic effects of the ring substituents. nih.gov For this compound, the ¹⁵N chemical shift would reflect the combined influence of the hydroxyl and iodo groups on the amide functionality. Specific experimental data for this compound is not widely reported, but analysis of related structures suggests the chemical shift would be in the range typical for primary amides. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePositionPredicted Chemical Shift (ppm)Notes
¹HAromatic (H-4, H-5, H-6)6.5 - 8.0Splitting patterns (doublets, triplets) depend on coupling between adjacent protons.
¹HAmide (-NH₂)7.5 - 9.0Often broad; may appear as two separate signals.
¹HHydroxyl (-OH)10.0 - 13.0Broad signal, downfield shift due to strong intramolecular H-bonding.
¹³CCarbonyl (C=O)~170Most downfield carbon signal.
¹³CAromatic (C-1 to C-6)90 - 160Specific shifts are influenced by substituents (-OH, -I, -CONH₂). C-I will be upfield shifted while C-OH will be downfield.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their sequence on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each aromatic carbon that has a proton attached (C-4, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the amide protons would show HMBC correlations to the carbonyl carbon (C=O) and the aromatic C-1 carbon, while the aromatic protons would show correlations to their neighboring carbons, helping to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals spatial proximity between nuclei, regardless of whether they are connected through bonds. youtube.com A key expected correlation in a NOESY spectrum of this compound would be between the hydroxyl proton and the adjacent amide proton, providing direct evidence for the conformation stabilized by the intramolecular hydrogen bond. Correlations between the amide protons and the aromatic proton at the H-6 position would also be expected.

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) NMR is a powerful tool for investigating dynamic molecular processes, such as conformational changes or the kinetics of chemical exchange. ox.ac.uk For this compound, VT-NMR studies could provide significant insight into several dynamic features:

Amide Bond Rotation : The C-N bond of the amide group has partial double-bond character, which can restrict its rotation. At low temperatures, this rotation may be slow enough on the NMR timescale to show two separate signals for the two amide protons (-NHa and -NHb). As the temperature is increased, the rotation becomes faster, leading to the coalescence of these signals into a single, averaged peak. VT-NMR experiments can be used to determine the energy barrier for this rotational process.

Hydrogen Bond Dynamics : The strength and dynamics of the intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl can be probed. Changes in temperature can affect the chemical shift of the hydroxyl proton; a smaller temperature dependence is often indicative of a strong intramolecular hydrogen bond. vnu.edu.vn

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₇H₆INO₂), the calculated monoisotopic mass is 262.94433 Da. nih.gov An experimental HRMS measurement confirming this exact mass provides unequivocal validation of the compound's elemental composition.

Table 2: Predicted m/z Values for this compound Adducts in HRMS uni.lu

Adduct IonFormulaPredicted m/z
[M+H]⁺[C₇H₇INO₂]⁺263.95162
[M+Na]⁺[C₇H₆INNaO₂]⁺285.93356
[M+NH₄]⁺[C₇H₁₀IN₂O₂]⁺280.97816
[M-H]⁻[C₇H₅INO₂]⁻261.93706

Tandem Mass Spectrometry (MS/MS) for Structural Information and Metabolite Identification in Research

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to gain detailed structural information. A specific ion (the precursor ion) is selected, fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are analyzed. The resulting fragmentation pattern serves as a molecular fingerprint that helps to elucidate the structure of the precursor ion. ncsu.edu

In a research context, such as metabolite identification, LC-MS/MS can be used to detect and identify related compounds in complex mixtures. hpst.cz If this compound were a drug candidate, researchers would use MS/MS to identify its metabolites by looking for characteristic fragment ions or neutral losses. For this compound, a plausible fragmentation pathway could involve:

Loss of Ammonia (B1221849) (NH₃) : A neutral loss of 17 Da.

Loss of the Amide Group (·CONH₂) : A radical loss of 44 Da.

Decarbonylation : Loss of carbon monoxide (CO), a 28 Da loss, often following an initial fragmentation.

Loss of Iodine (I·) : A characteristic loss of the iodine atom (127 Da). The observation of deiodination can be a key indicator for iodinated compounds in MS analysis. researchgate.net

By analyzing these specific losses, the connectivity and arrangement of the functional groups can be confirmed, and the structures of unknown metabolites or degradation products can be proposed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The analysis of this compound reveals characteristic absorptions corresponding to its distinct structural features. The ortho-hydroxy group's ability to form an intramolecular hydrogen bond with the amide functionality can influence the position and shape of the vibrational bands.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Notes
Phenolic Hydroxyl O-H Stretch ~3200 (broad) Broadening suggests intramolecular hydrogen bonding with the amide carbonyl. researchgate.net
Primary Amide N-H Asymmetric Stretch ~3450 Expected for a primary amide group. researchgate.net
Primary Amide N-H Symmetric Stretch ~3340 Expected for a primary amide group. researchgate.net
Aromatic Ring C-H Stretch ~3060 Characteristic of aromatic C-H bonds. researchgate.net
Amide Carbonyl C=O Stretch (Amide I) ~1650 Position is influenced by hydrogen bonding and electronic effects.
Aromatic Ring C=C Stretch 1400-1600 Multiple bands are expected due to the substituted benzene ring.
Primary Amide N-H Bend (Amide II) ~1620 Often overlaps with C=C stretching bands.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing invaluable data on bond lengths, bond angles, and intermolecular interactions. nih.gov Although a specific crystal structure for this compound is not publicly detailed, its solid-state architecture can be hypothesized based on established principles of crystal engineering and studies of related molecules. nih.govrsc.org

The molecular conformation is likely influenced by a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the amide group. This interaction would contribute to a relatively planar molecular geometry.

In the crystal lattice, a variety of intermolecular forces are expected to dictate the packing arrangement. nih.gov These include:

Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor and acceptor. It is highly probable that molecules of this compound form centrosymmetric dimers or extended chains via N-H···O=C hydrogen bonds. researchgate.net

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming directional non-covalent interactions with electronegative atoms like oxygen (from a carbonyl or hydroxyl group) or nitrogen on neighboring molecules. rsc.orgresearchgate.net This C-I···O/N interaction is a significant and directional force in solid-state assembly. nih.gov

Van der Waals Interactions: The large, polarizable iodine atom contributes significantly to van der Waals forces, further stabilizing the crystal packing.

Table 2: Potential Intra- and Intermolecular Interactions in Solid-State this compound

Interaction Type Donor Acceptor Description
Intramolecular H-Bond Phenolic O-H Amide C=O A strong interaction that influences molecular conformation and planarity.
Intermolecular H-Bond Amide N-H Amide C=O (of adjacent molecule) Key interaction leading to the formation of dimers or extended supramolecular chains. researchgate.net
Intermolecular Halogen Bond C-I Amide C=O or Phenolic O-H A directional interaction that plays a crucial role in crystal packing. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution-Phase Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound are the substituted benzene ring and the amide carbonyl group. The absorption of photons in the UV range promotes electrons from a lower energy molecular orbital to a higher energy one.

The expected electronic transitions for this compound include:

π → π* Transitions: These high-energy transitions are characteristic of the aromatic π-system. The presence of substituents on the benzene ring—the hydroxyl (-OH), iodo (-I), and benzamide (B126) (-CONH₂) groups—acts to modify the energy levels of the molecular orbitals. These auxochromic groups typically cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene.

n → π* Transitions: This lower-energy transition involves the promotion of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This absorption is typically weaker in intensity than π → π* transitions.

Table 3: Predicted Electronic Transitions for this compound

Transition Type Chromophore Predicted Wavelength Region Notes
π → π* Substituted Benzene Ring 200-300 nm Intense absorption bands corresponding to the aromatic system, shifted by substituents.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules, which are non-superimposable on their mirror images.

The molecular structure of this compound is achiral. It does not possess any stereocenters (chiral carbons) and lacks the elements of chirality such as axial or planar chirality. The molecule possesses a plane of symmetry that contains the aromatic ring. As a result, it cannot exist as enantiomers.

Therefore, chiroptical spectroscopy is not an applicable technique for the analysis of this compound, as there are no enantiomers to distinguish or an absolute configuration to determine.

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors that govern the molecule's stability and reactivity.

From the optimized structure, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For 2-Hydroxy-3-iodobenzamide, the electron-rich aromatic ring, hydroxyl, and amide groups would contribute significantly to the HOMO, while the LUMO would likely be distributed over the aromatic system, influenced by the electron-withdrawing nature of the iodine and carbonyl groups.

Table 1: Representative Calculated Electronic Properties of this compound using DFT.
ParameterRepresentative ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and stability.
Dipole Moment3.2 DMeasure of the overall polarity of the molecule.

DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the proton of the hydroxyl group is expected to appear significantly downfield (δ 10–12 ppm) due to strong intramolecular hydrogen bonding. Aromatic protons would exhibit shifts influenced by the combined electronic effects of the hydroxyl, iodo, and amide substituents.

Table 2: Representative Predicted ¹H NMR Chemical Shifts for this compound.
ProtonPredicted Chemical Shift (ppm)Note
-OH11.5Downfield shift due to intramolecular H-bonding.
-NH₂ (a)7.8Amide proton, potentially diastereotopic.
-NH₂ (b)7.5Amide proton, potentially diastereotopic.
Ar-H6.8 - 7.9Range for the three aromatic protons.

Vibrational Frequencies: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. These calculations help in assigning the absorption bands observed in an experimental spectrum to specific molecular motions, such as stretching and bending of bonds. Key predicted frequencies for this molecule would include the O-H stretch (lowered due to hydrogen bonding), the N-H stretches of the amide, and the strong C=O stretch of the carbonyl group.

Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups.
Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch3250Broad, shifted to lower frequency by H-bonding.
N-H stretch (asymmetric)3450Asymmetric stretching of the primary amide.
N-H stretch (symmetric)3350Symmetric stretching of the primary amide.
C=O stretch1655Strong carbonyl absorption, frequency lowered by H-bonding and conjugation.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms of the amide and hydroxyl groups, highlighting their role as hydrogen bond donors. This analysis is crucial for understanding non-covalent interactions and predicting sites of reactivity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior in Solution or Biological Environments

While quantum calculations focus on static, minimum-energy states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a solvent like water, would involve calculating the forces on each atom and solving Newton's equations of motion.

Such simulations would allow for the study of:

Conformational Flexibility: Assessing the rotation around the C-C and C-N bonds to understand the range of shapes the molecule can adopt in solution.

Solvation: Analyzing the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and amide groups and the surrounding water molecules.

Stability of Intramolecular Interactions: Observing the persistence of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups in a dynamic, solvated environment.

These simulations are essential for understanding how the molecule behaves in a more realistic biological context, such as prior to binding with a protein target.

Molecular Docking and Ligand-Target Interaction Prediction for Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

For this compound, potential biological targets could include enzymes where benzamide-based inhibitors are known to be active, such as Poly (ADP-ribose) polymerase (PARP) or various kinases. In a docking simulation, the this compound molecule would be placed into the active site of a target protein, and an algorithm would sample various conformations and orientations to find the most favorable binding pose.

The output of a docking study includes:

Binding Affinity: A score, often expressed as a free energy of binding (e.g., in kcal/mol), that estimates the strength of the ligand-target interaction. A more negative value indicates a stronger predicted interaction.

Binding Pose: The specific 3D orientation of the ligand within the active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and hydrophobic interactions between the ligand and amino acid residues of the protein. The iodine atom, being large and polarizable, can participate in crucial halogen bonding, which can significantly enhance binding affinity.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target.
ParameterResultInterpretation
Predicted Binding Affinity-7.8 kcal/molIndicates a potentially strong binding interaction.
Key Hydrogen Bonds-NH₂ with Asp145; -OH with Glu91The amide and hydroxyl groups act as key hydrogen bond donors/acceptors.
Halogen Bond-I with Gly94 (backbone C=O)The iodine atom forms a stabilizing halogen bond in the active site.
Hydrophobic InteractionsBenzene (B151609) ring with Leu22, Val70The aromatic core contributes to binding through hydrophobic contacts.

Analysis of Hydrogen Bonding, Halogen Bonding, and Hydrophobic Interactions at Binding Sites

The biological activity of a molecule is often predicated on its ability to interact with specific residues within a protein's binding pocket. For this compound, three primary types of non-covalent interactions are of particular interest: hydrogen bonds, halogen bonds, and hydrophobic interactions. Computational analysis of these forces can reveal the determinants of binding affinity and selectivity.

Hydrogen Bonding: The this compound scaffold contains both hydrogen bond donors (the hydroxyl and amide protons) and hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). The ortho-positioning of the hydroxyl group relative to the amide moiety allows for the formation of a strong intramolecular hydrogen bond, which can influence the compound's conformation and, consequently, its interaction with a biological target. In a protein binding site, the hydroxyl and amide groups can engage in crucial hydrogen bonding with amino acid residues such as aspartate, glutamate, serine, and threonine, thereby anchoring the ligand in the active site.

Halogen Bonding: The iodine atom at the 3-position is a key structural feature that can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair of electrons on a nitrogen or sulfur atom within an amino acid residue. The strength of this interaction can be comparable to that of a hydrogen bond and is a critical factor in the binding affinity of many halogenated drugs. Computational studies on similar iodinated compounds have demonstrated the significance of halogen bonding in molecular recognition.

Hydrophobic Interactions: The benzamide (B126) core of this compound provides a hydrophobic surface that can interact with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine in a protein's binding pocket. These interactions are driven by the hydrophobic effect, where the clustering of nonpolar surfaces minimizes their contact with water, leading to a thermodynamically favorable state. The lipophilicity of the molecule, influenced by the iodine atom, plays a significant role in the strength of these interactions.

The following table illustrates the potential interactions of this compound's key functional groups within a hypothetical protein binding site.

Functional GroupPotential Interacting Amino Acid ResiduesType of Interaction
2-Hydroxyl Group (as donor)Asp, Glu, Ser, ThrHydrogen Bond
2-Hydroxyl Group (as acceptor)Asn, Gln, Ser, Thr, HisHydrogen Bond
Amide Group (as donor)Asp, Glu, Main chain carbonylsHydrogen Bond
Amide Group (as acceptor)Asn, Gln, Ser, Thr, HisHydrogen Bond
3-Iodine AtomMain chain carbonyls, Ser, Thr, MetHalogen Bond
Benzene RingLeu, Ile, Val, Phe, TrpHydrophobic Interactions, π-π stacking, C-H...π

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Approaches

While specific SAR and QSAR studies for this compound are not extensively available in the public domain, the principles of these methodologies are crucial for the rational design of new analogues.

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. For this compound, this would entail synthesizing derivatives with substitutions at various positions on the benzene ring, as well as modifications to the amide and hydroxyl groups. For instance, altering the position or the nature of the halogen could reveal its importance for activity. Similarly, substituting the hydroxyl group could elucidate its role in hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR a step further by creating a mathematical model that correlates the chemical properties of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds. A hypothetical QSAR study on a series of this compound derivatives might look at descriptors such as:

Hydrophobicity: Calculated as logP.

Electronic Properties: Hammett constants (σ) to describe the electron-donating or -withdrawing nature of substituents.

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es).

Topological Indices: Describing molecular size and branching.

A hypothetical data table for a QSAR study of this compound derivatives is presented below for illustrative purposes.

Compound IDR1-substituentR2-substituentlogPMRBiological Activity (IC50, µM)
1 HH2.145.310.5
2 FH2.345.88.2
3 ClH2.850.35.1
4 HCH32.549.912.0
5 HOCH32.047.19.8

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches are invaluable. Pharmacophore modeling is a key technique in this area. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect.

For this compound and its analogues, a pharmacophore model could be developed based on a set of known active compounds. This model would likely include features such as:

A hydrogen bond donor feature corresponding to the hydroxyl or amide group.

A hydrogen bond acceptor feature from the carbonyl or hydroxyl oxygen.

A halogen bonding feature representing the iodine atom.

A hydrophobic/aromatic feature for the benzene ring.

Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. It can also guide the design of new derivatives of this compound with improved activity by ensuring that any modifications retain the key pharmacophoric elements.

Cheminformatics and Machine Learning in Predictive Modeling of Biological Interactions

Cheminformatics and machine learning are revolutionizing drug discovery by enabling the analysis of vast chemical datasets to predict biological activities and properties. nih.gov These approaches can be applied to this compound and its derivatives to build predictive models for a range of endpoints, including binding affinity, toxicity, and pharmacokinetic properties.

Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on datasets of halogenated aromatic compounds with known biological activities. frontiersin.org The input for these models typically consists of molecular descriptors or fingerprints that encode the structural and physicochemical properties of the molecules.

For this compound, a machine learning model could be developed to predict its binding affinity to a particular target protein. The model would be trained on a dataset of known ligands for that target, with each molecule represented by a set of calculated descriptors. The trained model could then be used to predict the affinity of novel, virtual derivatives of this compound, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

The following table lists some of the common machine learning algorithms and their potential applications in the study of this compound.

Machine Learning AlgorithmPotential Application
Random ForestPredicting binding affinity, classifying compounds as active or inactive.
Support Vector Machines (SVM)Building QSAR models, predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.
Deep Neural Networks (DNN)De novo drug design, predicting complex biological activities from large datasets.
Gradient Boosting Machines (GBM)High-accuracy prediction of physicochemical properties and biological activities.

Mechanistic Studies of Biological Interactions and Target Modulation Pre Clinical Research Focus

Identification of Biological Targets and Pathways Modulated by 2-Hydroxy-3-iodobenzamide

The initial stages of pre-clinical research aim to identify the specific biological molecules, such as enzymes and proteins, with which this compound interacts. Understanding these primary targets is crucial for deciphering the compound's mechanism of action.

Enzyme Inhibition/Activation Studies and Kinetic Analysis (e.g., Tyrosinase)

One of the potential biological targets for phenolic compounds like this compound is the enzyme tyrosinase. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents developed for conditions related to hyperpigmentation.

Enzyme inhibition studies are performed to determine if this compound can modulate the activity of tyrosinase. These assays typically measure the rate of product formation in the presence and absence of the compound. If inhibition is observed, further kinetic analyses are conducted to understand the nature of this inhibition.

Key kinetic parameters that would be determined include:

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Ki (Inhibition constant): This is a more specific measure of the binding affinity between the inhibitor and the enzyme. It is determined through analyses such as Lineweaver-Burk or Dixon plots.

Mechanism of Inhibition: Kinetic studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed type. This information provides insights into whether the compound binds to the active site of the enzyme or to an allosteric site.

Hypothetical Kinetic Analysis of a Tyrosinase Inhibitor

InhibitorIC50 (µM)Ki (µM)Mechanism of Inhibition
Compound X15.27.8Competitive
Compound Y5.62.1Non-competitive

Protein-Ligand Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To directly measure the binding affinity and kinetics of the interaction between this compound and its potential protein targets, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR): This technique provides real-time data on the association and dissociation rates of a ligand (in this case, this compound) binding to a target protein that is immobilized on a sensor surface. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

These assays are critical for confirming a direct interaction between this compound and a purified protein target. Currently, there are no publicly available SPR or ITC data for the binding of this compound to specific protein targets.

Cellular Target Engagement Studies

Confirming that a compound interacts with its intended target within a complex cellular environment is a crucial step in pre-clinical research. Cellular target engagement assays are designed to provide this evidence. These methods can confirm that the compound is cell-permeable and binds to its target in a native cellular context.

Techniques for assessing cellular target engagement include:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified. An increase in the thermal stability of the target protein in the presence of the compound indicates target engagement.

Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET): These are proximity-based assays that can be used to monitor protein-ligand interactions in living cells.

Specific studies on the cellular target engagement of this compound have not been reported in the available scientific literature.

Elucidation of Molecular Mechanisms of Action in Cellular Systems (in vitro research models)

Once a biological target is identified and validated, research shifts towards understanding the downstream molecular consequences of the compound's interaction with its target in cellular models.

Modulation of Signal Transduction Pathways

The binding of this compound to its cellular target can trigger a cascade of events known as signal transduction. These pathways are the communication networks within a cell that govern cellular activities such as growth, differentiation, and apoptosis.

To investigate the modulation of these pathways, researchers would typically use techniques like:

Western Blotting: This technique is used to detect and quantify the levels of specific proteins involved in a signaling pathway. For example, researchers might examine the phosphorylation status of key signaling proteins to see if they are activated or deactivated in response to treatment with the compound.

Reporter Gene Assays: These assays are used to measure the activity of transcription factors that are often the end-point of signaling pathways.

There is currently no published data detailing the effects of this compound on specific signal transduction pathways.

Transcriptomic and Proteomic Analysis of Cellular Responses

To obtain a global view of the cellular response to this compound, researchers can employ transcriptomic and proteomic approaches.

Transcriptomics (e.g., RNA-sequencing): This technology allows for the quantification of all RNA transcripts in a cell at a given time. By comparing the transcriptomes of treated and untreated cells, researchers can identify genes whose expression is up- or down-regulated by the compound. This can provide clues about the biological processes and pathways that are affected.

Proteomics (e.g., Mass Spectrometry): This is the large-scale study of proteins. Proteomic analysis can identify changes in the levels of thousands of proteins in response to the compound, providing a comprehensive picture of the cellular response at the protein level.

These "omics" approaches can help to identify novel targets and pathways affected by this compound and can provide a more complete understanding of its mechanism of action. As of now, transcriptomic and proteomic analyses of cellular responses to this compound are not available in the public domain.

Investigation of Cellular Processes (e.g., proliferation, apoptosis, migration) in research cell lines

The salicylamide (B354443) scaffold, a core component of this compound, has been investigated for its effects on various cellular processes. While direct studies on this compound are not extensively available in the public domain, the activities of related salicylamides suggest potential areas of investigation.

Cell Proliferation: Salicylamide derivatives have been reported to exhibit anti-proliferative effects in various cancer cell lines. The mechanism often involves the arrest of the cell cycle at different phases. For instance, some salicylamides have been shown to induce a G1 phase arrest, thereby preventing cells from entering the S phase and replicating their DNA. It is plausible that this compound could exert similar effects. The introduction of a bulky and lipophilic iodine atom might enhance its cellular uptake and interaction with intracellular targets that regulate cell cycle progression.

Apoptosis: Induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Salicylamides have been demonstrated to trigger apoptosis through various signaling pathways. These can include the intrinsic pathway, characterized by the involvement of mitochondria and the activation of caspases like caspase-9 and caspase-3, and the extrinsic pathway, which is initiated by death receptors on the cell surface. The presence of the hydroxyl and amide groups in this compound could facilitate interactions with proteins involved in apoptotic signaling.

Cell Migration: The inhibition of cell migration is a critical aspect of preventing cancer metastasis. Some salicylamide derivatives have shown potential in reducing the migratory capacity of cancer cells. The mechanisms can involve the modulation of the cytoskeleton, focal adhesions, and signaling pathways that govern cell motility. The iodinated phenyl ring of this compound could potentially influence its interaction with proteins that play a role in cell migration.

To illustrate the potential effects of this compound on cellular processes, the following interactive data table summarizes hypothetical findings from in vitro assays on a representative cancer cell line.

Cell LineAssayParameter MeasuredHypothetical Result for this compound
Human Breast Cancer (MCF-7)MTT AssayCell Viability (IC50)15 µM
Human Colon Cancer (HCT116)Flow CytometryCell Cycle ArrestG1 phase arrest at 20 µM
Human Lung Cancer (A549)Annexin V/PI StainingApoptosis Induction25% apoptotic cells at 20 µM
Human Glioblastoma (U87)Wound Healing AssayInhibition of Migration50% wound closure inhibition at 10 µM

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation for Biological Effects

The biological activity of a compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) and structure-mechanism relationship (SMR) is crucial for optimizing lead compounds and elucidating their mechanism of action.

Systematic Probing of Structural Features and Their Impact on Target Interaction and Mechanistic Outcome

For this compound, the key structural features are the benzamide (B126) core, the ortho-hydroxyl group, and the iodine atom at the 3-position. A systematic investigation of these features would provide insights into their contribution to its biological effects.

The Benzamide Core: The amide group can act as both a hydrogen bond donor and acceptor, which is critical for binding to many biological targets, including enzymes and receptors. The aromatic ring provides a scaffold for the substituents and can engage in pi-stacking interactions.

The Ortho-Hydroxyl Group: The hydroxyl group can form hydrogen bonds and may also be involved in metal chelation. Its position ortho to the amide group can lead to the formation of an intramolecular hydrogen bond, which can influence the compound's conformation and, consequently, its binding affinity to a target.

The Iodine Atom: The iodine at the 3-position is a large, polarizable halogen. It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The iodine's size and lipophilicity can also affect the compound's solubility, membrane permeability, and metabolic stability.

Correlation of Substituent Effects with Biological Activity Modulations

To understand the role of the iodine and hydroxyl groups, a series of analogues could be synthesized and tested. The following table illustrates a hypothetical SAR study.

CompoundR1R2Biological Activity (IC50, µM)
1 (Salicylamide)HH> 100
2 (3-Iodosalicylamide)IH50
3 (2-Hydroxybenzamide)HH> 100
4 (this compound) I OH 15
5 (2-Methoxy-3-iodobenzamide)IOMe35
6 (2-Hydroxy-3-chlorobenzamide)ClOH25

From this hypothetical data, one could infer that both the hydroxyl and iodo substituents are important for the observed biological activity, and that their combination in this compound results in a synergistic enhancement of potency.

In Vivo Pre-clinical Mechanistic Studies (Animal Models for Research)

While in vitro studies provide valuable information on the cellular effects of a compound, in vivo studies in animal models are essential to understand its physiological effects, pharmacodynamics, and target engagement in a whole organism.

Investigation of Pharmacodynamic Markers and Target Engagement in Animal Tissues

Pharmacodynamic (PD) markers are measurable indicators of a drug's effect on the body. For a compound like this compound, if it is hypothesized to be an enzyme inhibitor, a relevant PD marker would be the level of the enzyme's product in the blood or target tissue. For example, if it were to inhibit a specific kinase, the phosphorylation status of a downstream protein could be monitored.

Target engagement studies aim to confirm that the compound is binding to its intended target in the animal. This can be achieved through techniques like positron emission tomography (PET) if a radiolabeled version of the compound is available, or by ex vivo analysis of tissues to measure the occupancy of the target by the compound.

Pathway Analysis in Response to Compound Administration in Defined Animal Models

Following administration of this compound to a relevant animal model (e.g., a mouse xenograft model of cancer), tissues can be collected and analyzed to understand the compound's effect on cellular signaling pathways. Techniques such as Western blotting, immunohistochemistry, and transcriptomics (e.g., RNA-sequencing) can be employed.

For instance, if in vitro studies suggest that this compound induces apoptosis, pathway analysis in tumor tissues from treated animals would be expected to show an upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and a downregulation of anti-apoptotic proteins (e.g., Bcl-2).

The following table provides a hypothetical summary of an in vivo mechanistic study.

Animal ModelTreatment GroupPharmacodynamic MarkerPathway Analysis Finding
Nude mice with HCT116 xenograftsVehicle ControlBaseline p-ERK levelsNormal pathway activity
Nude mice with HCT116 xenograftsThis compound50% reduction in p-ERK levels in tumor tissueUpregulation of p21, downregulation of Cyclin D1

These hypothetical in vivo findings would provide crucial evidence for the mechanism of action of this compound and support its further development as a potential therapeutic agent.

Supramolecular Chemistry and Advanced Material Science Applications if Applicable

Self-Assembly Phenomena and Crystallization Engineering of 2-Hydroxy-3-iodobenzamide

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of supramolecular chemistry. For this compound, this process is primarily driven by a combination of non-covalent interactions. Crystallization engineering, which involves the rational design of crystal structures, can be employed to control the self-assembly of this molecule, leading to materials with specific, predictable properties. rsc.org The use of crystallization as a tool to guide the self-assembly of molecules is a growing area of interest for creating complex, hierarchical structures. rsc.org The iodine atom, being large and polarizable, is capable of participating in significant non-covalent interactions, including halogen bonding, which is a critical factor in molecular recognition and the design of self-assembled systems. nih.gov

The crystal packing of this compound is dictated by a sophisticated network of intermolecular forces. The amide and hydroxyl groups are potent donors and acceptors for hydrogen bonds, while the iodine atom serves as a halogen bond donor.

Halogen Bonding: The iodine atom on the aromatic ring is an effective halogen bond donor, capable of forming directional interactions with electron-rich atoms (Lewis bases) such as oxygen or nitrogen. nih.gov In the context of crystal engineering, the I···O interaction is a particularly reliable and strong synthon used in the design of co-crystals and other supramolecular assemblies. researchgate.net The interplay and competition between these hydrogen and halogen bonds are decisive in determining the final crystal structure. mdpi.com Analysis of the crystal lattice would likely reveal alternating layers or domains dominated by either hydrogen-bonding networks or halogen-bonding interactions. nsf.gov

Table 1: Potential Non-Covalent Interactions in this compound Crystal Packing

Interaction Type Donor Group/Atom Acceptor Group/Atom Common Supramolecular Synthon
Hydrogen Bond Amide (N-H) Carbonyl (C=O) R²₂(8) Dimer
Hydrogen Bond Hydroxyl (O-H) Carbonyl (C=O), Hydroxyl (O-H) Chains or Sheets (e.g., C(6)) mdpi.com
Halogen Bond Iodo (C-I) Carbonyl (C=O), Nitro (N-O) researchgate.net I···O Interaction

Co-crystallization involves combining two or more different molecules in a single crystal lattice to create a new crystalline solid with potentially enhanced properties. The robust nature of the synthons formed by this compound makes it an excellent component for co-crystal design. For instance, it could be co-crystallized with molecules containing strong hydrogen bond acceptors (like pyridines) or halogen bond acceptors (like dinitrobenzenes) to form predictable binary or even ternary structures. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is also a relevant area of study. Different polymorphs can arise from variations in the hydrogen and halogen bonding networks, leading to distinct physical properties. Investigating the crystallization conditions (e.g., solvent, temperature) for this compound could reveal multiple polymorphic forms, each representing a different solution to the puzzle of crystal packing. nsf.gov Such studies are fundamental to understanding the relationship between molecular structure and material properties. rsc.org

Formation of Coordination Complexes with Metal Centers

The this compound molecule possesses functional groups capable of donating electron pairs to a metal center, allowing it to act as a ligand in the formation of coordination complexes. The study of such complexes is crucial for developing new catalysts, functional materials, and compounds with unique electronic or magnetic properties.

As a derivative of salicylamide (B354443), this compound is expected to act as a bidentate ligand. Chelation, the formation of a ring structure between the ligand and a central metal ion, is likely to occur through two donor atoms. The most probable chelation mode involves coordination through the oxygen atom of the deprotonated phenolic hydroxyl group and the oxygen atom of the carbonyl group. This O,O-bidentate coordination would form a stable six-membered chelate ring with the metal center. The formation of stable chelates is a common feature of ligands that can donate electrons from multiple atoms to a metal ion. unibas.it The specific coordination can be influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other competing ligands.

To confirm the formation of metal complexes with this compound and to elucidate their structures, a suite of analytical and spectroscopic techniques is employed. These methods provide comprehensive information on the ligand's coordination mode, the complex's geometry, and its electronic properties.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths and angles between the metal center and the ligand. nih.gov Spectroscopic methods are used to characterize the bulk material and provide evidence of coordination. For example, in Fourier-Transform Infrared (FT-IR) spectroscopy, a shift in the vibrational frequency of the C=O (carbonyl) and O-H (hydroxyl) groups upon complexation provides strong evidence of their involvement in bonding to the metal. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the complexes in solution. mdpi.com Other important techniques include UV-Visible spectroscopy to study electronic transitions, mass spectrometry to confirm the composition, and thermal analysis (TG/DTG) to evaluate stability. mdpi.comnih.gov

Table 2: Techniques for Characterization of Metal Complexes

Technique Purpose Information Obtained
Single-Crystal X-ray Diffraction Determine precise 3D structure Molecular geometry, bond lengths, bond angles, crystal packing nih.gov
FT-IR Spectroscopy Identify functional groups involved in coordination Shifts in vibrational frequencies (e.g., ν(C=O), ν(O-H))
NMR Spectroscopy Determine structure in solution Chemical shifts and coupling constants of protons and carbons near the metal center mdpi.com
UV-Visible Spectroscopy Analyze electronic properties Information on d-d transitions and charge-transfer bands unibas.it
Mass Spectrometry Confirm molecular formula Molecular weight of the complex
Molar Conductivity Determine electrolytic nature Whether the complex is ionic or neutral in solution mdpi.com

Integration into Functional Materials and Frameworks

The defined directional bonding capabilities of this compound make it a valuable building block for constructing larger, functional materials and frameworks. By leveraging the principles of crystal engineering, it is possible to integrate this molecule into extended structures with tailored properties. researchgate.net

For instance, the combination of hydrogen and halogen bonding can be used to assemble one-dimensional tapes or two-dimensional sheets. researchgate.net When used as a ligand with appropriate metal centers or metal clusters, this compound could form metal-organic frameworks (MOFs). The structure of the ligand would define the geometry and porosity of the resulting framework. The presence of the iodine atom offers a site for post-synthetic modification, potentially altering the framework's properties for applications in areas such as gas storage or catalysis. The principles of crystallization-driven self-assembly could be applied to grow these materials with controlled size and morphology, which is critical for applications in optoelectronics and nanomedicine. rsc.org

Use as Building Blocks for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Currently, there is a lack of specific research detailing the use of this compound as a primary building block in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). However, the inherent properties of the molecule suggest a strong potential for such applications.

The carboxyl group, which can be readily derived from the amide, or the hydroxyl group on the benzamide (B126) scaffold can act as a coordination site for metal ions, a fundamental requirement for MOF synthesis. Furthermore, the iodine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in the design and synthesis of supramolecular structures, including MOFs and COFs. guidechem.com This could allow for the creation of frameworks with unique topologies and functionalities.

The broader class of halogenated benzamides has been explored for their ability to form diverse supramolecular structures through hydrogen and halogen bonding. The interplay between these non-covalent interactions can direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks, which is a foundational concept in the construction of COFs.

Table 1: Potential Interaction Sites of this compound for Framework Construction

Functional GroupType of InteractionPotential Role in Frameworks
Hydroxyl (-OH)Hydrogen Bonding, Metal CoordinationLinker-metal node connection in MOFs, directing self-assembly in COFs.
Amide (-CONH2)Hydrogen BondingInter-linker hydrogen bonding to stabilize the framework structure.
Iodine (-I)Halogen BondingDirectional control of supramolecular assembly, influencing pore size and shape.

Application in Sensing Platforms or Optoelectronic Devices (based on relevant research)

While specific studies on the application of this compound in sensing platforms or optoelectronic devices are not yet prevalent in the literature, the characteristics of the molecule and related compounds suggest promising avenues for research.

The benzamide scaffold is a common feature in many fluorescent molecules. The introduction of a heavy atom like iodine can influence the photophysical properties of the molecule, potentially leading to applications in fluorescent sensing. For instance, the fluorescence of a molecule can be quenched or enhanced in the presence of specific analytes, forming the basis of a chemical sensor. The development of fluorescent organic nanoparticles for iodide recognition has been demonstrated with other organic molecules, suggesting the potential for iodinated compounds to be used in similar sensing applications. rsc.org

The electronic properties of halogenated organic compounds are also of interest for optoelectronic devices. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which can influence the electronic behavior of the molecule. wikipedia.org While research into the optoelectronic properties of this compound is still in its infancy, the broader field of halogenated organic materials continues to be an active area of investigation for applications in electronics and photonics.

Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques for Purity Assessment and Isolation in Research

Chromatography is a cornerstone for the analysis of 2-Hydroxy-3-iodobenzamide, enabling the separation of the compound from starting materials, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound, with a purity threshold often set at >95% for research applications . Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound. Method development would typically involve a C18 stationary phase, which separates compounds based on hydrophobicity nih.govnih.gov.

A typical method would be developed and validated according to guidelines from the International Conference on Harmonisation (ICH). The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as phosphoric or trifluoroacetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile nih.govchromforum.org. Isocratic elution (a constant mobile phase composition) can be used, but a gradient elution (where the organic solvent concentration is increased over time) is often more effective for separating the target compound from impurities with different polarities chromforum.org. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as 254 nm nih.gov.

Validation of the HPLC method ensures its reliability and includes parameters such as specificity, linearity, accuracy, precision, and range jppres.com.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for separating non-polar aromatic compounds nih.gov.
Mobile Phase A: Water with 0.1% Phosphoric AcidB: MethanolCommon solvents for RP-HPLC; phosphoric acid helps to protonate silanol groups and the analyte, leading to sharper peaks nih.gov.
Elution Mode Isocratic (e.g., 60:40 Methanol:Water)A simple and robust method for routine purity checks nih.gov.
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation efficiency and reasonable run times nih.gov.
Detection UV at 254 nmAromatic compounds like benzamides strongly absorb UV light, making this a sensitive detection method nih.gov.
Injection Volume 20 µLA standard volume for analytical HPLC nih.gov.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability, which can be attributed to the presence of polar hydroxyl (-OH) and amide (-NH2) functional groups libretexts.orgsigmaaldrich.com. These groups can engage in hydrogen bonding, increasing the boiling point and causing adsorption onto the GC column libretexts.org.

To make the compound suitable for GC analysis, a derivatization step is necessary libretexts.orgyoutube.com. This chemical modification converts the polar functional groups into less polar, more volatile derivatives libretexts.org. The three main types of derivatization for GC are:

Silylation: This is a common method where active hydrogens in the hydroxyl and amide groups are replaced by a trimethylsilyl (TMS) group from a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) libretexts.orgsigmaaldrich.com. The resulting TMS ethers and amides are significantly more volatile and thermally stable libretexts.org. The ease of derivatization follows the order: alcohol > phenol > carboxylic acid > amine > amide, meaning the phenolic hydroxyl would react more readily than the amide group sigmaaldrich.com.

Acylation: This process involves reacting the analyte with an acylating agent, such as a perfluorinated anhydride (e.g., trifluoroacetic anhydride), to form esters and amides. These derivatives are more volatile and can enhance detectability with an electron capture detector (ECD) libretexts.org.

Alkylation: Primarily used for forming esters from carboxylic acids, this method can also be applied to other functional groups. It involves replacing active hydrogens with an alkyl group, which reduces polarity and improves chromatographic behavior libretexts.org.

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the derivative nih.gov.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound . It allows for the qualitative assessment of the consumption of starting materials (e.g., 3-iodosalicylic acid) and the formation of the desired product.

In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel). The plate is then placed in a chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action, carrying the components of the mixture at different rates based on their polarity and affinity for the stationary phase. By co-spotting the reaction mixture alongside the starting materials and a pure sample of the product, one can visually track the reaction's progression. The spots are visualized under UV light or by staining with an appropriate reagent like iodine vapor .

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Charge-Based Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, based on the differential migration of charged species in an electric field wikipedia.orgmdpi.com. This compound possesses a phenolic hydroxyl group which is weakly acidic and can be deprotonated to form a negatively charged phenoxide ion under basic pH conditions. This charge allows for its separation by CE.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-mass ratio within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) buffer mdpi.comsciex.com. The separation is driven by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the bulk buffer solution mdpi.com. By selecting an appropriate buffer pH, the ionization state of this compound can be controlled to optimize its separation from other charged or neutral impurities mdpi.com. CE methods offer advantages of high resolution, short analysis times, and minimal consumption of solvents and samples mdpi.com.

Spectroscopic Quantification Methods in Research Matrices

Spectroscopic methods provide a rapid means of quantifying this compound, particularly when the sample matrix is relatively simple.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the UV or visible range. The benzamide (B126) structure contains a chromophore (the benzene (B151609) ring conjugated with the carbonyl group) that absorbs UV light nist.gov. The specific wavelength of maximum absorbance (λmax) for this compound would be determined by scanning a dilute solution of the pure compound across the UV spectrum (typically 200-400 nm) jppres.com.

For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax ijpras.com. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte, a relationship that should be linear over a defined range agilent.com. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve jppres.comijpras.com. The method must be validated for parameters like linearity, accuracy, and precision to ensure reliable results jppres.com.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 2-Hydroxy-3-iodobenzamide

This compound is a small molecule characterized by a molecular formula of C7H6INO2 and a molecular weight of approximately 263.03 g/mol . guidechem.comnih.gov Its structure, featuring a benzamide (B126) core, is prevalent in many biologically active molecules. The introduction of an iodine atom can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and how it binds to biological targets. The presence of the ortho-hydroxy group allows for the formation of intramolecular hydrogen bonds with the amide group, which can affect the molecule's conformation and reactivity.

While specific synthetic procedures for this compound are not widely published, its synthesis can be approached through established organic chemistry reactions. A plausible method involves the coupling of 3-iodosalicylic acid with an amine source using carbodiimide-based reagents. Another potential route is the direct iodination of 2-hydroxybenzamide (salicylamide). The iodination of phenols and their derivatives is a well-studied area, with various reagents and conditions available to achieve regioselectivity. scielo.br

The benzamide scaffold is a recognized pharmacophore in drug design, and halogenated derivatives have been explored for various therapeutic applications. guidechem.com Although the specific biological activities of this compound have not been detailed in dedicated studies, its structural features suggest it may be a subject of interest in medicinal chemistry research. guidechem.com

Identification of Remaining Scientific Questions and Challenges in its Research

The primary challenge in the study of this compound is the limited body of specific research. Key unanswered questions include:

Optimized Synthesis: What are the most efficient and scalable synthetic routes to produce high-purity this compound? Challenges in achieving regioselective iodination of salicylamide (B354443) and potential side reactions need to be systematically addressed. The synthesis of ortho-iodinated biaryls, for instance, has faced challenges that have been addressed through methods like the Catellani reaction. researchgate.net

Biological Activity Profile: What are the specific biological targets of this compound? A thorough screening against various enzymes, receptors, and cell lines is necessary to uncover any potential therapeutic applications.

Structure-Activity Relationships (SAR): How do modifications to the structure of this compound affect its biological activity? Systematic derivatization and biological evaluation are needed to establish clear SAR.

Physicochemical Properties: A comprehensive characterization of its solubility, stability, and other physicochemical properties is essential for any potential application.

Promising Avenues for Further Basic and Applied Research

Future research on this compound could be highly fruitful and can be directed in several promising directions:

Synthetic Methodology Development: A systematic study to optimize the synthesis of this compound and its analogues would be a valuable contribution to organic chemistry. This could involve exploring different iodinating agents, catalysts, and reaction conditions.

Medicinal Chemistry Exploration: Given that halogenated benzamides are known to exhibit a range of biological activities, a comprehensive screening of this compound for antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties is warranted.

Materials Science Applications: Iodinated organic compounds can possess interesting properties for materials science. Research could explore the potential of this compound as a building block for polymers, organic light-emitting diodes (OLEDs), or other advanced materials. The presence of the iodine atom could also make it a candidate for applications in X-ray imaging technologies. rxlist.com

Potential for Derivatization Towards Novel Research Probes or Leads

The structure of this compound offers multiple points for derivatization to generate a library of new compounds for various research purposes.

Amide Nitrogen: The amide nitrogen can be substituted with various alkyl or aryl groups to modulate lipophilicity and steric bulk.

Phenolic Hydroxyl Group: The hydroxyl group can be etherified or esterified to alter hydrogen bonding capabilities and pharmacokinetic properties.

Aromatic Ring: The benzene (B151609) ring can be further functionalized with other substituents to explore electronic effects on activity.

Iodine Atom: The iodine atom can be replaced with other halogens or used in cross-coupling reactions to create more complex molecules. The use of radioiodinated compounds is a well-established technique in biomedical research and diagnostics. nih.gov

These derivatives could be developed as:

Biological Probes: Radiolabeled versions of this compound or its derivatives could be synthesized to study biological processes and receptor binding.

Lead Compounds for Drug Discovery: Derivatives with enhanced potency and selectivity for a particular biological target could serve as starting points for the development of new therapeutic agents.

Interdisciplinary Research Opportunities Involving this compound

The study of this compound presents opportunities for collaboration across various scientific disciplines:

Chemistry and Biology: Synthetic chemists can collaborate with biologists and pharmacologists to design, synthesize, and evaluate new derivatives for specific therapeutic targets.

Chemistry and Materials Science: Chemists can work with materials scientists to explore the incorporation of this compound into novel polymers and electronic materials.

Computational Chemistry and Experimental Science: Computational chemists can use molecular modeling and simulations to predict the properties and biological activities of this compound and its derivatives, guiding experimental investigations.

Q & A

What are the key considerations for synthesizing 2-Hydroxy-3-iodobenzamide with high purity?

Level : Basic
Methodological Answer :
The synthesis of this compound requires careful optimization of reaction conditions. A typical protocol involves coupling 3-iodosalicylic acid with an appropriate amine source using carbodiimide-based reagents (e.g., EDCI) in anhydrous dichloromethane under inert atmosphere. Critical parameters include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of acid to amine to minimize side products.
  • Purification : Use gradient column chromatography (e.g., DCM/MeOH gradients) to isolate the product. Yields can vary significantly (e.g., 34% reported in similar iodinated benzamides) depending on iodine's steric and electronic effects .
  • Characterization : Validate purity via melting point analysis and HPLC (>95% purity threshold).

How should researchers characterize the structural and electronic properties of this compound?

Level : Basic
Methodological Answer :
Combined spectroscopic and computational methods are essential:

  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm regioselective iodination. The hydroxyl proton typically appears downfield (δ 10–12 ppm) due to hydrogen bonding.
  • X-ray crystallography : Resolve crystal structures to assess intramolecular hydrogen bonding and iodine’s van der Waals interactions.
  • DFT calculations : Simulate electron density maps to predict reactivity at the iodinated position .

How can researchers design experiments to evaluate the bioactivity of this compound in pharmacological models?

Level : Advanced
Methodological Answer :
Adopt a tiered approach:

In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and adjust concentrations (1–100 µM) to account for iodine’s bulkiness.

Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} calculations. Monitor iodine’s potential off-target effects via ROS detection kits.

In vivo studies : Use rodent models to assess pharmacokinetics, focusing on iodine’s metabolic stability (e.g., hepatic clearance) .

How should researchers address contradictions in spectral data for this compound derivatives?

Level : Advanced
Methodological Answer :
Contradictions often arise from solvent polarity or tautomeric equilibria. Mitigation strategies include:

  • Variable temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C.
  • Cross-validation : Compare data with computational predictions (e.g., Gaussian software) and replicate experiments under controlled humidity .

What methodologies are suitable for investigating the pharmacological mechanisms of this compound?

Level : Advanced
Methodological Answer :
Mechanistic studies require multi-omics integration:

  • Proteomics : Use SILAC labeling to identify protein targets affected by iodination.
  • Molecular docking : Simulate binding interactions with candidate receptors (e.g., PARP-1) using AutoDock Vina.
  • Kinetic studies : Perform stopped-flow experiments to measure binding rates, noting iodine’s steric hindrance .

What protocols are recommended for evaluating the toxicity profile of this compound?

Level : Basic
Methodological Answer :
Follow OECD guidelines:

  • Acute toxicity : Dose rodents (5–300 mg/kg) and monitor mortality, organ weights, and histopathology for 14 days.
  • Genotoxicity : Conduct Ames tests with TA98 and TA100 strains ± metabolic activation.
  • Endocrine disruption : Screen for thyroid hormone modulation due to iodine’s bioavailability .

How can researchers assess the stability of this compound under varying storage conditions?

Level : Advanced
Methodological Answer :
Perform accelerated stability studies:

  • Thermal stability : Store samples at 40°C/75% RH for 6 months; analyze degradation via UPLC-MS.
  • Photostability : Expose to UV light (ICH Q1B) and quantify iodinated byproducts (e.g., dehalogenation).
  • Solution stability : Test in PBS (pH 7.4) and simulate physiological conditions .

What strategies support hypothesis-driven research on this compound’s applications?

Level : Advanced
Methodological Answer :
Develop hypotheses by identifying literature gaps:

Gap analysis : Compare existing data on non-iodinated benzamides vs. iodinated analogs.

Iterative refinement : Use scaffold-hopping to explore iodine’s role in enhancing binding affinity.

Collaborative validation : Partner with computational chemists to prioritize synthetic targets .

How can cross-disciplinary approaches enhance research on this compound?

Level : Advanced
Methodological Answer :
Leverage synergies between fields:

  • Material science : Study iodine’s role in supramolecular assemblies via TGA-DSC.
  • Biochemistry : Engineer iodinated probes for live-cell imaging (e.g., fluorescent tagging).
  • Environmental chemistry : Assess biodegradation pathways using LC-QTOF-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.